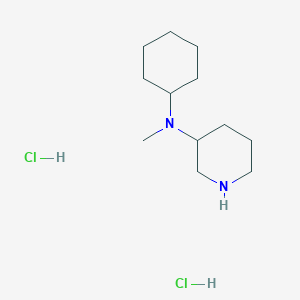

N-cyclohexyl-N-methylpiperidin-3-amine dihydrochloride

Description

Properties

IUPAC Name |

N-cyclohexyl-N-methylpiperidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2.2ClH/c1-14(11-6-3-2-4-7-11)12-8-5-9-13-10-12;;/h11-13H,2-10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPIJPZZXDPONBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C2CCCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Preparation Methods

Synthesis via Piperidine-3-amine Intermediates

One widely referenced approach begins with the synthesis of 3-amino piperidine derivatives, which are then functionalized and converted into the target compound.

Starting from D-Glutamic Acid (Chiral Route)

- Step 1: Esterification and Boc protection of D-glutamic acid to form N-tertbutyloxycarbonyl-D-Glu dimethyl ester.

- Step 2: Reduction of ester groups and activation of hydroxyl groups.

- Step 3: Cyclization to form Boc-protected 3-amino piperidine.

- Step 4: Deprotection and conversion to (R)-3-amino piperidine dihydrochloride.

- Step 5: Introduction of N-cyclohexyl and N-methyl groups via alkylation or reductive amination.

- Step 6: Formation of dihydrochloride salt by treatment with hydrochloric acid in isopropanol, followed by isolation through filtration and drying.

This method is notable for its stereoselectivity and industrial scalability, with yields typically above 65% for intermediate steps and high enantiomeric purity.

Alkylation of Piperidin-3-amine Derivatives

- Starting from N-methylpiperidin-3-amine, cyclohexyl groups can be introduced through nucleophilic substitution using cyclohexyl halides under basic conditions.

- The reaction is typically performed in aprotic solvents such as tetrahydrofuran (THF) or acetonitrile.

- After alkylation, the free base is converted into the dihydrochloride salt by reaction with excess HCl in isopropanol or ethanol, followed by precipitation with heptane or similar non-polar solvents and filtration.

Catalytic Hydrogenation and Carbamate Intermediates

- Some synthetic schemes utilize carbamate-protected piperidine intermediates.

- For example, methyl carbamate derivatives of 4-methylpiperidine-3-amine are synthesized, followed by Rhodium-catalyzed hydrogenation to remove protective groups.

- Subsequent alkylation with cyclohexyl bromide in the presence of acid-binding agents yields the N-cyclohexyl-N-methylpiperidin-3-amine.

- Final acidification with 2 M HCl forms the dihydrochloride salt, which is isolated by filtration and drying.

Comparative Data Table of Preparation Routes

| Preparation Route | Starting Material | Key Steps | Yield (%) | Notes |

|---|---|---|---|---|

| Chiral synthesis from D-glutamic acid | D-Glutamic acid | Esterification, cyclization, alkylation, salt formation | 60-70 | High stereoselectivity, scalable |

| Alkylation of N-methylpiperidin-3-amine | N-methylpiperidin-3-amine | Alkylation with cyclohexyl halide, salt formation | 65-75 | Straightforward, requires base and aprotic solvent |

| Carbamate intermediate route | 4-methylpiperidine-3-ylcarbamate | Hydrogenation, alkylation, acidification | 60-70 | Uses protective groups, catalytic hydrogenation |

| Pd-catalyzed amination from phenols | Biomass-derived phenols | Pd-catalyzed amination, N-substitution | Moderate | Novel, indirect route, moderate yields |

Research Findings and Notes

- The chiral synthesis route involving D-glutamic acid is well-documented for producing enantiomerically pure 3-amino piperidine derivatives, which is critical for pharmaceutical applications.

- Alkylation reactions require careful control of stoichiometry and reaction temperature (typically 25-40°C) to avoid over-alkylation or side reactions.

- Protective group strategies such as Boc or carbamate groups facilitate selective functionalization and improve yields by preventing side reactions.

- Formation of the dihydrochloride salt enhances the compound's stability and facilitates purification by crystallization.

- Catalytic hydrogenation steps often use Rhodium or Palladium catalysts under mild pressures (0.5-2 MPa) and temperatures (25-40°C).

- Recent advances in Pd-catalyzed amination provide alternative synthetic routes but require further optimization for industrial application.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-methylpiperidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted piperidine compounds .

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

- N-cyclohexyl-N-methylpiperidin-3-amine dihydrochloride serves as a versatile building block in the synthesis of complex organic molecules. Its piperidine structure allows for the formation of various derivatives, which can be utilized in further chemical reactions.

Production of Specialty Chemicals

- The compound is also employed in the production of specialty chemicals, where it contributes to the development of novel materials with specific properties. Its utility in industrial applications is notable, particularly in the formulation of chemical products that require precise molecular characteristics.

Biological Applications

Pharmacological Research

- Research indicates that this compound may interact with various biological targets, making it a candidate for pharmacological studies. Its potential effects on biological systems are under investigation, particularly concerning its binding affinity and pharmacokinetics .

Therapeutic Potential

- Ongoing studies are exploring its therapeutic applications, including its role as a potential drug candidate for treating conditions such as neurodegenerative diseases. The compound's ability to inhibit glycogen synthase kinase-3 (GSK3) suggests it may be useful in managing diseases like Alzheimer's and Parkinson's, where GSK3 activity is implicated .

Case Studies

Several case studies highlight the biological effects and therapeutic potential of this compound:

-

Antimicrobial Activity Study (2024)

- Objective: Assess efficacy against Gram-positive and Gram-negative bacteria.

- Findings: The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively.

-

Anticancer Activity Evaluation (2023)

- Objective: Evaluate cytotoxic effects on human breast cancer cells (MCF-7).

- Findings: The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

-

Inflammation Model Study (2025)

- Objective: Investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings: Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-methylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Cyclohexyl-N-ethylpiperidin-3-amine Dihydrochloride

- Molecular Formula : C₁₃H₂₈Cl₂N₂

- Molecular Weight : 283.28 g/mol

- Key Difference : Ethyl substituent replaces the methyl group on the amine nitrogen.

- However, the dihydrochloride salt mitigates this effect by enhancing ionic interactions in aqueous environments.

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine Hydrochloride

- Molecular Formula : C₁₄H₂₂N₂·2HCl

- Molecular Weight: Not explicitly stated, but estimated ~325.25 g/mol .

- Key Differences :

- Substituents : Benzyl (aromatic) group replaces cyclohexyl (alicyclic), and an additional methyl group is present at the 4-position of the piperidine ring.

- Salt Form : Hydrochloride (one HCl molecule) vs. dihydrochloride.

- The mono-hydrochloride salt has lower solubility compared to dihydrochloride forms . Application: Used in synthesizing immunosuppressants targeting JAK3 activation, highlighting the role of substituents in biological activity .

Capmatinib Dihydrochloride

- Key Features: Non-chiral, yellow hygroscopic powder with pH-dependent solubility .

- Analytical Methods : Characterized via XRPD, NMR, and thermal analysis, which are standard for dihydrochloride salts.

- Relevance : Demonstrates the importance of polymorphism control in manufacturing, a consideration applicable to N-cyclohexyl-N-methylpiperidin-3-amine dihydrochloride .

Physicochemical and Functional Comparisons

Table 1: Structural and Functional Comparison

Key Observations :

Salt Form: Dihydrochloride salts generally exhibit superior solubility in acidic media compared to mono-hydrochlorides, critical for oral bioavailability in pharmaceuticals .

Substituent Effects :

- Cyclohexyl vs. Benzyl : Cyclohexyl’s alicyclic structure may confer metabolic stability compared to benzyl’s aromatic ring, which is prone to oxidative metabolism.

- Ethyl vs. Methyl : Ethyl’s larger size may sterically hinder interactions in biological targets but improve lipid solubility.

Polymorphism : Like capmatinib, the target compound may require stringent control of solid-state forms during manufacturing to ensure consistency .

Biological Activity

N-cyclohexyl-N-methylpiperidin-3-amine dihydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables summarizing key findings.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and enzymes:

- Neurotransmitter Modulation : The compound is believed to modulate neurotransmitter receptors, particularly those involved in pain perception and mood regulation, making it a candidate for treating central nervous system disorders such as depression and anxiety.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes critical for bacterial cell wall synthesis, which contributes to its antimicrobial properties .

- Viral Replication Interference : Preliminary studies suggest that it may interfere with viral replication processes, potentially offering antiviral benefits against pathogens like influenza.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Pathogen | MIC (µg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 | Effective against gram-positive bacteria |

| Antimicrobial | Escherichia coli | 32 | Effective against gram-negative bacteria |

| Antiviral | Influenza A virus | 10 | Significant reduction in viral load |

Antimicrobial Activity

A study evaluated the compound's effectiveness against common bacterial strains. It demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent. This suggests that the compound could be developed further for pharmaceutical applications targeting bacterial infections.

Antiviral Activity

In vitro studies showed that this compound reduced the viral load of the influenza A virus by approximately 75% at a concentration of 10 µg/mL. This significant reduction highlights the compound's potential as an antiviral therapeutic agent, warranting further investigation into its mechanisms and efficacy against other viruses .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of this compound. Variations in substituents on the piperidine ring have been shown to affect its biological activity significantly. For instance, modifications that enhance hydrophobic interactions have been associated with increased potency against specific targets .

Table 2: Structure-Activity Relationships

| Substituent Position | Modification | Observed Activity (IC50) |

|---|---|---|

| 4 | Methyl | 56 nM |

| 4 | Ethyl | No significant change |

| 4 | Methoxyl | Decreased potency |

Q & A

Basic: What are the standard synthetic routes for preparing N-cyclohexyl-N-methylpiperidin-3-amine dihydrochloride, and how are intermediates purified?

Methodological Answer:

The synthesis typically involves reductive amination or alkylation of a piperidine scaffold. For example:

- Step 1: React piperidin-3-amine with cyclohexyl bromide under basic conditions (e.g., K₂CO₃) to form N-cyclohexylpiperidin-3-amine.

- Step 2: Methylate the secondary amine using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH).

- Step 3: Convert the free base to the dihydrochloride salt by treatment with HCl gas in anhydrous ethanol, followed by recrystallization from ethanol/ether mixtures .

Purification: Intermediates are purified via column chromatography (silica gel, CH₂Cl₂/MeOH gradients), and the final product is characterized by ¹H/¹³C NMR, HPLC (≥95% purity), and mass spectrometry .

Basic: Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- HPLC: Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) to assess purity and detect impurities (e.g., residual cyclohexyl precursors) .

- NMR Spectroscopy: ¹H NMR (D₂O or DMSO-d₆) confirms proton environments (e.g., cyclohexyl CH₂ groups at δ 1.2–1.8 ppm, piperidine protons at δ 2.5–3.0 ppm) .

- Mass Spectrometry: High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and chloride counterion stoichiometry .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .

- Waste Disposal: Collect aqueous waste in labeled containers for neutralization (pH 6–8) before disposal via licensed hazardous waste services .

- Spill Management: Absorb spills with inert material (e.g., vermiculite), seal in containers, and ventilate the area .

Advanced: How can researchers resolve contradictions between in vitro and in vivo antimicrobial activity data for this compound?

Methodological Answer:

- Assay Optimization: Compare minimum inhibitory concentration (MIC) assays (e.g., broth microdilution against P. aeruginosa) with in vivo burn wound models in rodents. Note that cationic dihydrochlorides may bind to serum proteins in vivo, reducing bioavailability .

- Mechanistic Studies: Use fluorescence microscopy to assess bacterial membrane disruption (e.g., propidium iodide uptake) and correlate with in vivo efficacy .

- Dosage Adjustment: Account for pharmacokinetic differences (e.g., tissue penetration in eschar vs. planktonic cultures) .

Advanced: What experimental designs are suitable for evaluating its inhibitory effects on lysine-specific demethylases (LSDs)?

Methodological Answer:

- Enzyme Activity Assays: Use recombinant LSD1 in a demethylation assay (e.g., fluorescence-based detection of H3K4me2 substrate conversion) with IC₅₀ determination .

- Cellular Models: Treat cancer cell lines (e.g., AML) and measure H3K4/H3K9 methylation via Western blot. Validate apoptosis via Annexin V/PI staining .

- Structural Analysis: Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with the LSD1 catalytic domain, guided by X-ray crystallography data of analogous inhibitors .

Advanced: How can computational methods improve the understanding of its conformational stability in aqueous solutions?

Methodological Answer:

- Molecular Dynamics (MD): Simulate the compound in explicit water (TIP3P model) using AMBER or GROMACS to analyze hydrogen bonding between the dihydrochloride groups and water molecules .

- pKa Prediction: Use software like MarvinSketch to estimate protonation states of the amine groups at physiological pH, informing solubility and reactivity .

- QM/MM Calculations: Study the energy barriers for conformational transitions (e.g., cyclohexyl ring puckering) to correlate with NMR-derived coupling constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.